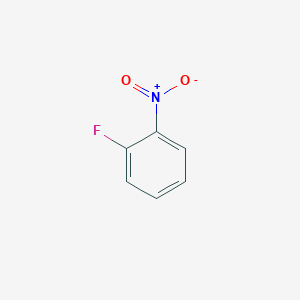

1-Fluoro-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51869. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNBLFSJAVFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061730 | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1493-27-2 | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Fluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WUK5DS6YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Fluoro-2-nitrobenzene CAS 1493-27-2 properties

An In-Depth Technical Guide to 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) for Advanced Synthesis

Introduction

This compound (CAS: 1493-27-2), also known as o-nitrofluorobenzene, is a highly functionalized aromatic compound that serves as a cornerstone intermediate in modern organic synthesis.[1][2] Its strategic combination of a nitro group and a fluorine atom on a benzene ring imparts a unique and powerful reactivity profile.[1] The strong electron-withdrawing nature of the ortho-nitro group dramatically activates the C-F bond towards nucleophilic attack, making this molecule an exceptionally versatile building block.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, reactivity, synthetic applications, and safety protocols for this compound. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its application as a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[1][4]

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of successful synthesis. This compound is a pale yellow liquid under standard conditions.[2] Its key identifiers and physical properties are summarized below.

Chemical and Physical Data

The fundamental properties of this compound are essential for planning experimental setups, including reaction temperature and solvent choice.

| Property | Value | Source(s) |

| CAS Number | 1493-27-2 | [5] |

| Molecular Formula | C₆H₄FNO₂ | [5] |

| Molecular Weight | 141.10 g/mol | [6] |

| Appearance | Yellow, clear liquid | [6][7] |

| Melting Point | -9 to -6 °C | [7] |

| Boiling Point | 116 °C at 22 mmHg 214-216 °C at 750 Torr | [5][8] |

| Density | 1.338 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.532 | [8] |

| Flash Point | 94 °C (closed cup) | [7] |

| InChI Key | PWKNBLFSJAVFAB-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

Spectroscopic data is critical for reaction monitoring and final product confirmation. The following provides a summary of characteristic spectral features.

| Spectroscopy | Key Features & Shifts | Source(s) |

| ¹H NMR | δ ~8.06 (m), ~7.65 (m), ~7.2-7.4 (m) ppm (in CDCl₃) | [9] |

| ¹³C NMR | Resonances typically observed between δ ~115-160 ppm (in CDCl₃) | [10] |

| ¹⁹F NMR | Characteristic shift depending on solvent and reference | [11] |

| FTIR (Neat) | Strong bands for NO₂ asymmetric and symmetric stretching (~1530 cm⁻¹ and ~1350 cm⁻¹), C-F stretching (~1250 cm⁻¹), and aromatic C-H/C=C vibrations. | [12] |

Core Reactivity: The Chemistry of an Activated Aromatic System

The synthetic utility of this compound is dominated by two key features: the activated carbon-fluorine bond and the reducible nitro group.

Nucleophilic Aromatic Substitution (S_NAr)

The primary mode of reactivity is Nucleophilic Aromatic Substitution (S_NAr). This is not a typical nucleophilic substitution reaction; it proceeds via a distinct addition-elimination mechanism.

Causality of Reactivity:

-

Activation by the Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It polarizes the benzene ring, making the carbon atom attached to the fluorine (C1) highly electrophilic and susceptible to attack by nucleophiles.[1]

-

Stabilization of the Intermediate: When a nucleophile attacks the C1 position, the aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. The ortho-nitro group is crucial as it delocalizes and stabilizes this negative charge through resonance, significantly lowering the activation energy of this rate-determining step.[13]

-

Fluorine as a Leaving Group: In the context of S_NAr, fluorine's high electronegativity is key. It strongly polarizes the C-F bond, enhancing the electrophilicity of the carbon center and facilitating the initial nucleophilic attack, which is often the rate-determining step.[3] Once the Meisenheimer complex is formed, the C-F bond is readily cleaved to expel the fluoride ion and restore aromaticity.

Caption: S_NAr mechanism of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂), providing a gateway to a different class of compounds, namely 2-fluoroanilines and their derivatives.[14][15] This transformation is fundamental in syntheses where an aniline moiety is required for subsequent reactions, such as amide bond formation, diazotization, or further cross-coupling reactions.

Commonly employed reduction methods include:

-

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.[15]

-

Metal-Acid Systems: Utilizing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl.[15][16]

This dual reactivity makes this compound a divergent building block: the synthetic path can be directed towards S_NAr products by reacting with nucleophiles or towards 2-fluoroaniline derivatives via reduction.

Synthetic Applications & Protocols

This compound is a workhorse reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4][8]

Synthesis of N-Aryl and O-Aryl Compounds

The most prevalent application is the reaction with amine and alcohol nucleophiles to form 2-nitrodiphenylamine and 2-nitrodiphenyl ether scaffolds, respectively. These structures are common motifs in a wide range of biologically active molecules. The reaction is self-validating; the formation of the highly colored nitrophenyl product often provides a clear visual indication of reaction progress.

Field-Proven Insight: The choice of base and solvent is critical. A non-nucleophilic base, such as K₂CO₃ or an organic base like triethylamine (TEA), is required to deprotonate the nucleophile (if it is not already anionic) without competing in the S_NAr reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the species involved without interfering with the reaction.

Experimental Protocol: Synthesis of N-(2-nitrophenyl)aniline

This protocol details a representative S_NAr reaction, providing a robust template for the synthesis of 2-nitrodiarylamines.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to the flask, enough to ensure stirring is efficient (e.g., 5-10 mL per mmol of the limiting reagent).

-

Add aniline (1.1 equivalents) to the stirring suspension.

-

Finally, add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

-

Pour the cooled reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and then brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-nitrophenyl)aniline.

Caption: General workflow for an S_NAr reaction.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[7][17]

Hazard Identification

The compound presents multiple hazards, and a thorough risk assessment is mandatory before use.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | |

| STOT, Repeated Exposure | H372: Causes damage to organs through prolonged or repeated exposure | |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | |

| Skin/Eye Irritation | Causes skin and serious eye irritation | [6][17] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood. Eyewash stations and safety showers must be readily accessible.[17]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.[7][18] Keep the container tightly closed.[7]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand or earth) and place it in a suitable, closed container for hazardous waste disposal.[7][19] Prevent entry into drains.

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for complex molecular construction. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile platform for introducing the 2-nitrophenyl moiety. By understanding the fundamental principles of its reactivity and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to advance innovation in drug discovery, materials science, and beyond.

References

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemical Properties of Benzene, 1-fluoro-2-nitro- (CAS 1493-27-2). Cheméo. [Link]

-

This compound - Common Chemistry. CAS.org. [Link]

-

This compound | C6H4FNO2. PubChem. [Link]

-

This compound: A Key Intermediate in Pharmaceutical Synthesis and Fine Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. Advent Chembio. [Link]

-

p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Filo. (2023-11-04). [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). [Link]

-

1-Fluoro-2-nitro-benzene - [19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

1-Fluoro-2-nitro-benzene - [FTIR] - Spectrum. SpectraBase. [Link]

-

1-Fluoro-2-nitro-benzene - [13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. National Institutes of Health (NIH). [Link]

-

This compound - Uses, DMF, Dossier, etc. PharmaCompass.com. [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021-04-23). [Link]

-

24.6: Synthesis of Amines. Chemistry LibreTexts. (2025-02-24). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 1493-27-2: this compound | CymitQuimica [cymitquimica.com]

- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 1493-27-2 [chemicalbook.com]

- 9. This compound(1493-27-2) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. This compound(1493-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. Benzene, 1-fluoro-2-nitro- (CAS 1493-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Introduction: The Strategic Importance of o-Fluoronitrobenzene

An In-depth Technical Guide to the Physical and Chemical Properties of o-Fluoronitrobenzene

o-Fluoronitrobenzene (2-Fluoronitrobenzene) is a pivotal organofluorine compound that serves as a cornerstone intermediate in the synthesis of a wide array of high-value chemicals. Its unique electronic structure, characterized by the ortho-positioning of two powerful electron-withdrawing groups—a nitro group (-NO₂) and a fluorine atom (-F)—renders the aromatic ring highly activated towards specific chemical transformations. This guide offers an in-depth exploration of the physical and chemical properties of o-fluoronitrobenzene, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile reagent. We will delve into its spectroscopic signature, explore the nuances of its chemical reactivity with a focus on nucleophilic aromatic substitution, and provide actionable experimental protocols for its key transformations.

PART 1: Fundamental Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is a prerequisite for its successful application in synthesis and process development. This section details the key physical constants and provides an analysis of the spectroscopic data for o-fluoronitrobenzene.

Physical and Chemical Identity

o-Fluoronitrobenzene is a clear, yellow liquid under standard conditions. Its core identifiers and physical properties are summarized for quick reference.

| Property | Value | Reference(s) |

| Chemical Name | 1-Fluoro-2-nitrobenzene | [1] |

| Synonyms | o-Nitrofluorobenzene, 2-Fluoronitrobenzene | [1] |

| CAS Number | 1493-27-2 | [1] |

| Molecular Formula | C₆H₄FNO₂ | [1] |

| Molecular Weight | 141.10 g/mol | [1] |

| Appearance | Clear yellow liquid | [1] |

| Melting Point | -9 to -6 °C | [1] |

| Boiling Point | 116 °C at 22 mmHg | [1] |

| Density | 1.338 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.532 | [1] |

| Solubility | Immiscible in water | [1] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for confirming the identity and purity of o-fluoronitrobenzene. The following is an interpretation of its characteristic spectral data.

The NMR spectra of o-fluoronitrobenzene are distinguished by the coupling between the protons/carbons and the fluorine atom.

-

¹H NMR (300 MHz, CCl₄): The spectrum displays a complex multiplet system due to spin-spin coupling. The proton ortho to the nitro group (H6) is the most deshielded. Key shifts and couplings are:

-

δ 8.03 (ddd, 1H, H6)

-

δ 7.66 (m, 1H, H4)

-

δ 7.33 (m, 1H, H3)

-

δ 7.31 (m, 1H, H5)

-

Significant J-couplings include J(H-F) and J(H-H) interactions, which are critical for structural confirmation.[2]

-

-

¹³C NMR (DMSO-d₆): The carbon spectrum is characterized by large C-F coupling constants. The carbon attached to the fluorine (C1) and the carbon attached to the nitro group (C2) show distinct shifts and coupling patterns that confirm the ortho substitution.[3]

The IR spectrum provides clear evidence of the key functional groups.

Caption: Key IR absorption bands for o-Fluoronitrobenzene.

-

Nitro Group (-NO₂): Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bond are observed around 1530-1550 cm⁻¹ and 1350-1360 cm⁻¹, respectively.[4]

-

Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretch is typically found in the 1250-1300 cm⁻¹ region.[5]

-

Aromatic Ring: Peaks for the C=C in-ring stretching vibrations appear around 1600 cm⁻¹ and 1480 cm⁻¹.[4]

Electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern useful for identification.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z 141 , corresponding to the molecular weight of the compound.[6]

-

Key Fragments:

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic power of o-fluoronitrobenzene stems from the orchestrated electronic effects of its substituents, which dictate its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone Reaction

The primary utility of o-fluoronitrobenzene is as a substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The two-step mechanism of SNAr on o-Fluoronitrobenzene.

-

Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C1), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, stabilizing the intermediate.[7][8]

-

Elimination: The leaving group (fluoride, F⁻) is expelled, and the aromaticity of the ring is restored to yield the final product. This step is typically fast.[8]

Causality Behind Reactivity:

-

Fluorine as a Leaving Group: While fluoride is a poor leaving group in Sₙ1/Sₙ2 reactions, it is highly effective in SNAr. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the attack.[9]

-

Ortho vs. Para vs. Meta Reactivity: The nitro group activates the ortho and para positions to nucleophilic attack far more than the meta position.

-

Ortho/Para: The negative charge of the Meisenheimer complex can be delocalized directly onto the nitro group through resonance, providing significant stabilization.

-

Meta: In meta-attack, the negative charge cannot be delocalized onto the nitro group via resonance, resulting in a much less stable intermediate and a significantly slower reaction rate.[10]

-

Ortho vs. Para: The rate of reaction for o-fluoronitrobenzene is often higher than that of its p-isomer. This is attributed to the powerful inductive effect (-I) of the nitro group, which is distance-dependent and thus strongest at the adjacent ortho position, further enhancing the electrophilicity of the reaction center.[7]

-

Reduction of the Nitro Group: Gateway to Fluoroanilines

A second crucial transformation is the reduction of the nitro group to an amine, yielding o-fluoroaniline. This product is a highly valuable building block for the synthesis of pharmaceuticals and agrochemicals.[11][12]

Caption: General workflow for the reduction of o-Fluoronitrobenzene.

Commonly employed methods include:

-

Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Palladium on Carbon (Pd/C) offers a clean and high-yielding route.

-

Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective and often used in industrial settings.

PART 3: Experimental Protocols and Applications

This section provides actionable, step-by-step protocols for the key transformations of o-fluoronitrobenzene and discusses the applications of its derivatives.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SNAr reaction between o-fluoronitrobenzene and a secondary amine, pyrrolidine.

Reaction: Synthesis of 1-(2-nitrophenyl)pyrrolidine

Materials:

-

o-Fluoronitrobenzene (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-fluoronitrobenzene (1.0 eq) and anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-nitrophenyl)pyrrolidine.

Protocol 2: Reduction to o-Fluoroaniline via Catalytic Hydrogenation

This protocol details the high-efficiency reduction of the nitro group.

Materials:

-

o-Fluoronitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C, ~5 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Vessel Preparation: In a reaction vessel suitable for hydrogenation, dissolve o-fluoronitrobenzene (1.0 eq) in methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

-

Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Catalyst Wash: Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude o-fluoroaniline, which can be further purified by distillation if necessary.

Applications in Drug Development and Agrochemicals

The primary value of o-fluoronitrobenzene lies in its role as a precursor to o-fluoroaniline . The introduction of a fluorine atom into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[11][12] o-Fluoroaniline is a key building block in the synthesis of:

-

Pharmaceuticals: It is incorporated into the structures of various active pharmaceutical ingredients (APIs), including anticancer, anti-inflammatory, and central nervous system (CNS)-active drugs.[12]

-

Agrochemicals: It serves as an intermediate for modern fungicides and herbicides, where the fluorine substituent contributes to the potency and environmental profile of the final product.[11]

PART 4: Safety and Handling

o-Fluoronitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Acute Toxicity, Dermal (Category 2/3): Fatal or toxic in contact with skin.[1][13]

-

Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation.[1]

-

Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[13]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

o-Fluoronitrobenzene is a strategically important chemical intermediate whose value is defined by the precise arrangement of its functional groups. Its activated aromatic system, particularly amenable to nucleophilic aromatic substitution, and the straightforward conversion of its nitro group to an amine, make it an indispensable tool for synthetic chemists. By understanding its physical properties, spectroscopic signatures, and chemical reactivity, researchers can leverage o-fluoronitrobenzene to construct complex molecular architectures for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved January 9, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, September 25). What are the fragments that result from taking the Mass Spectrum of o-fluronitrobenzene? Retrieved January 9, 2026, from [Link]

-

askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction. Retrieved January 9, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved January 9, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Fluoroaniline in Modern Organic Synthesis. Retrieved January 9, 2026, from [Link]

-

Bevan, C. W. L., & Bye, G. C. (1955). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 3091-3096. Retrieved from [Link]

-

The Pharma Zine. (n.d.). The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved January 9, 2026, from [Link]

-

YouTube. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. Retrieved January 9, 2026, from [Link]

-

International Journal of Science and Research (IJSR). (2018). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Beilstein, J. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

AURA. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 9, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved January 9, 2026, from [Link]

Sources

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ijsr.net [ijsr.net]

- 6. journalofchemistry.org [journalofchemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. nbinno.com [nbinno.com]

- 12. sparrow-chemical.com [sparrow-chemical.com]

- 13. 4-Fluoronitrobenzene(350-46-9) 13C NMR [m.chemicalbook.com]

1-Fluoro-2-nitrobenzene molecular structure and weight

An In-depth Technical Guide to 1-Fluoro-2-nitrobenzene: Molecular Structure, Properties, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing, this document synthesizes fundamental chemical data, field-proven insights into its reactivity, and practical methodologies for its application. We will delve into its molecular characteristics, spectroscopic signature, synthesis protocols, and critical role as a versatile building block, particularly in the pharmaceutical and agrochemical sectors.

Molecular Structure and Physicochemical Properties

This compound, also known as o-fluoronitrobenzene, is an aromatic compound with the chemical formula C₆H₄FNO₂.[1][2][3] Its structure consists of a benzene ring substituted with a nitro group (-NO₂) and a fluorine atom (-F) on adjacent carbon atoms (ortho positions).

The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, profoundly influences the electron density of the aromatic ring. This electronic arrangement is the cornerstone of its chemical reactivity, primarily activating the ring for nucleophilic aromatic substitution (SNAr) reactions.[4]

Structural Representation

The 2D chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 1493-27-2 | [1][2][3][5] |

| Molecular Formula | C₆H₄FNO₂ | [1][2][3][6] |

| Molecular Weight | 141.10 g/mol | [1][5][7] |

| Appearance | Clear yellow to orange liquid | [5][8][9] |

| Density | 1.338 g/mL at 25 °C | [6][10] |

| Melting Point | -9 to -6 °C | [6][10] |

| Boiling Point | 116 °C at 22 mmHg (29 hPa) | [6][9][10] |

| Refractive Index | n20/D 1.532 | [6][10] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [9][10] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [6] |

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from its unique electronic structure. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound's reactivity. The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine. This position is electron-deficient (electrophilic) due to the inductive and resonance effects of the adjacent nitro group. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group.[11]

The nitro group's ability to stabilize the negative charge of the Meisenheimer complex via resonance is the critical factor that drives this reaction pathway.

Caption: General workflow of the SNAr mechanism.

Synthesis Protocols

This compound is typically synthesized via a halogen exchange (Halex) reaction, where a more common halogen, like chlorine, is replaced by fluorine.

Industrial Synthesis: The Halex Process

Industrially, 2-fluoronitrobenzene is prepared from 2-nitrochlorobenzene using the Halex process.[12] This involves treating 2-nitrochlorobenzene with an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures.

Reaction: O₂NC₆H₄Cl + KF → O₂NC₆H₄F + KCl[12]

Phase-transfer catalysts are often employed to improve the reaction rate and yield in a polar aprotic solvent.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from a documented synthesis procedure for o-fluoronitrobenzene.[13]

Objective: To synthesize o-fluoronitrobenzene from o-chloronitrobenzene via a halogen exchange reaction.

Materials:

-

o-Chloronitrobenzene (1300 parts by weight)

-

Potassium Fluoride (KF, 960 parts by weight)

-

18-crown-6 (82.5 parts by weight)

-

Tetramethylenesulfone (solvent, 1300 parts by weight)

-

Methylene Chloride (rinsing solvent)

-

Nitrogen gas supply

-

Reaction vessel with stirring and heating capabilities

-

Filtration and distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with o-chloronitrobenzene, potassium fluoride, 18-crown-6, and tetramethylenesulfone.

-

Inert Atmosphere: Purge the vessel with nitrogen gas to create an inert atmosphere.

-

Heating and Reaction: Stir the mixture continuously while heating to 180 °C. Maintain this temperature for 30 hours under a nitrogen atmosphere.

-

Cooling and Filtration: After the reaction is complete, cool the solution to 110 °C. Filter the hot solution to remove the solid residue (primarily KCl).

-

Rinsing: Rinse the collected solid residue with methylene chloride (500 parts by weight) to recover any remaining product.

-

Distillation: Combine the initial filtrate and the rinsing solvent. Subject the combined liquids to distillation to separate the product from the high-boiling solvent and catalyst.

-

Product Isolation: The final product, o-fluoronitrobenzene, is collected at a boiling point of 55-57 °C under a reduced pressure of 1.2 mm Hg.[13]

Self-Validation: The purity of the synthesized product should be confirmed using Gas Chromatography (GC) and its identity verified by spectroscopic methods (NMR, IR, MS). The refractive index can also serve as a quick quality control check.

Applications in Drug Development and Organic Synthesis

This compound is a highly valued intermediate, serving as a foundational building block for a wide range of complex organic molecules. Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][14][15][16]

Key Synthetic Transformations:

-

Nucleophilic Substitution: The fluorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse functional groups.

-

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂), which is a key functional group for subsequent reactions, such as amide bond formation or diazotization.[17]

These two transformations, often performed in sequence, provide a powerful strategy for constructing highly functionalized aromatic compounds, which are common motifs in drug molecules. It serves as a precursor for anticancer, anti-inflammatory, and cardiovascular drugs.[16]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Toxicological Profile

The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][18][19] It can cause skin and serious eye irritation.[19] Prolonged or repeated exposure may cause damage to organs, particularly the blood, by inducing methemoglobinemia.[5][19]

GHS Hazard Information

| Code(s) | Hazard Statement |

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. |

| H372, H373 | Causes/May cause damage to organs through prolonged or repeated exposure. |

| H411 | Toxic to aquatic life with long-lasting effects. |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., butyl rubber), safety glasses with side shields or a face shield, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][14] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[14][19]

-

Spill Management: In case of a spill, contain the spillage and collect with a non-combustible absorbent material. Dispose of it according to local regulations.[20]

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, distinguished by the reactivity imparted by its ortho-fluoro and nitro substituents. Its utility in nucleophilic aromatic substitution reactions makes it an indispensable building block for the pharmaceutical and agrochemical industries. A thorough understanding of its molecular structure, reactivity, and safety protocols is essential for its effective and safe application in research and development, enabling the synthesis of novel and complex molecules that drive scientific innovation.

References

- Guidechem. (n.d.). What are the synthesis and applications of this compound?.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 1493-27-2.

- Advent Chembio Pvt. Ltd. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 99%.

- Dakota Ingredients. (n.d.). The Role of this compound in Organic Synthesis.

- Sigma-Aldrich. (n.d.). This compound 99% Safety Information.

- Thermo Fisher Scientific. (n.d.). This compound, 99%.

- Triown Chemie. (n.d.). This compound at Best Price.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

- Shandong Biotech. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene.

-

Wikipedia. (2025, December 11). 2-Fluoronitrobenzene. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Fisher Scientific. (2014). This compound Safety Data Sheet.

- Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.

- CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (n.d.). This compound, 99%.

- Wikidata. (2025, November 4). This compound.

- PrepChem.com. (n.d.). Synthesis of o-fluoronitrobenzene.

- PharmaCompass.com. (n.d.). This compound.

- Chem-Impex International, Inc. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.

- ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.

- BenchChem. (2025). Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 1493-27-2 [matrix-fine-chemicals.com]

- 3. This compound | Advent | Advent [adventchembio.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1493-27-2 [chemicalbook.com]

- 7. 1-氟-2-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. A13852.18 [thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1-フルオロ-2-ニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. This compound at Best Price - High Purity Chemical Supplier [triownchemie.com]

- 15. nbinno.com [nbinno.com]

- 16. sparrow-chemical.com [sparrow-chemical.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound - Shandong Biotech [shandongbiotech.com]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

Synthesis of 1-Fluoro-2-nitrobenzene from 2-Nitrochlorobenzene: A Technical Guide

<

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-fluoro-2-nitrobenzene from 2-nitrochlorobenzene, a critical transformation in the production of various pharmaceuticals and fine chemicals.[1][2] The core of this process is the Halex reaction, a nucleophilic aromatic substitution that leverages the reactivity of an activated aromatic ring.[3][4] This document will dissect the underlying mechanistic principles, present a detailed and field-proven experimental protocol, discuss key optimization parameters, and outline essential safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a vital chemical intermediate, primarily utilized in the synthesis of a wide range of pharmaceutical active ingredients (APIs).[1][2] The presence of both a fluorine atom and a nitro group on the benzene ring imparts unique reactivity. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1] This activation is crucial for the displacement of the chlorine atom by fluoride. The resulting fluoro-nitroaromatic structure serves as a versatile scaffold for further molecular elaboration in drug discovery and development.[1][5]

Mechanistic Insights: The Halex Reaction and Nucleophilic Aromatic Substitution

The conversion of 2-nitrochlorobenzene to this compound is a classic example of the Halex process, which involves a halide exchange reaction.[3][6] This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The reaction is initiated by the attack of a fluoride ion (F⁻) on the carbon atom bonded to the chlorine atom in the 2-nitrochlorobenzene ring. This is the rate-determining step of the reaction.[7][8] The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is paramount; it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.[7][9] This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction feasible.[7]

Following the formation of the Meisenheimer complex, the chlorine atom is eliminated as a chloride ion (Cl⁻), and the aromaticity of the ring is restored, yielding the final product, this compound.[7][9] It is noteworthy that while fluorine is generally considered a poor leaving group in many substitution reactions, its high electronegativity in this context serves to activate the ring towards nucleophilic attack, which is the slower, rate-limiting step.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 2-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.55 | >99% | Starting material.[6] |

| Potassium Fluoride (spray-dried) | KF | 58.10 | >99% | Fluorinating agent.[10][11] |

| Sulfolane (Tetrahydrothiophene-1,1-dioxide) | C₄H₈O₂S | 120.17 | Anhydrous | High-boiling polar aprotic solvent. |

| Phase Transfer Catalyst (e.g., 18-crown-6) | C₁₂H₂₄O₆ | 264.32 | >98% | Optional, but recommended for enhanced reactivity.[12] |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a drying tube.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware for workup and purification.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.[13][14][15]

Reaction Workflow

Caption: A schematic overview of the synthesis workflow.

Detailed Procedure

-

Preparation: In a dry three-necked round-bottom flask, charge 2-nitrochlorobenzene, spray-dried potassium fluoride (1.1-1.5 molar equivalents), and anhydrous sulfolane. If a phase transfer catalyst such as 18-crown-6 is used, add it at this stage (0.001-0.01 molar equivalents).[12]

-

Reaction: With vigorous stirring, heat the reaction mixture to 240-250°C.[3][12] Maintain this temperature and continue stirring for 2-8 hours.[12] The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.[16]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Filter the cooled reaction mixture to remove the precipitated potassium chloride and any unreacted potassium fluoride.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[16]

Process Optimization and Key Considerations

Several factors can significantly influence the yield and purity of the final product.

-

Potassium Fluoride Quality: The use of spray-dried potassium fluoride is highly recommended.[10] This form of KF has a smaller particle size (10-20 μm) and a larger surface area (1.3 m²/g) compared to calcined KF, leading to a significant increase in reaction rate and yield.[10] It is also crucial that the KF is anhydrous, as the presence of water can lead to side reactions and lower the efficiency of the fluorination.[10][17]

-

Solvent Choice: High-boiling polar aprotic solvents such as sulfolane, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are typically used for Halex reactions.[3] Sulfolane is often preferred for this specific transformation due to its high thermal stability.[12]

-

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. A temperature range of 240-250°C is often optimal.[12]

-

Phase Transfer Catalysts: The addition of a phase transfer catalyst (PTC) can significantly enhance the reaction rate by facilitating the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.[18][19] Crown ethers like 18-crown-6 and various quaternary ammonium salts have been shown to be effective catalysts for this reaction.[12]

Safety and Hazard Management

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

2-Nitrochlorobenzene: This compound is toxic and an irritant.[6] Avoid inhalation, ingestion, and skin contact.[14]

-

Potassium Fluoride: Potassium fluoride is toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[13][15][20][21] Always wear appropriate personal protective equipment, including gloves and eye protection.[13][15][21] In case of skin contact with fluoride-containing compounds, specialized first aid, such as treatment with calcium gluconate paste, may be required.[20]

-

This compound: The final product is also toxic and should be handled with care.[14]

-

High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Ensure the heating apparatus is properly set up and monitored.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[13][14][15][20][21]

Conclusion

The synthesis of this compound from 2-nitrochlorobenzene via the Halex reaction is a well-established and industrially significant process. A thorough understanding of the underlying SNAr mechanism, careful control of reaction parameters—particularly the quality of the potassium fluoride and the reaction temperature—and strict adherence to safety protocols are essential for achieving high yields and purity. This guide provides a comprehensive framework for researchers and professionals to successfully and safely perform this important chemical transformation.

References

-

Wikipedia. Halex process. [Link]

-

SciSpace. Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

BYJU'S. Nucleophilic aromatic substitution. [Link]

-

ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. [Link]

- Google Patents. N-secondary-alkyldiorganoaminopyridinium salts are disclosed which are useful as phase transfer catalysts for facilitating preparation of fluoroaromatic compounds (such as fluoronitrobenzene compounds) from the corresponding chloroaromatic compounds (such as chloronitrobenzene compounds).

-

The Role of this compound in Organic Synthesis. [Link]

-

Wikipedia. 2-Nitrochlorobenzene. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Potassium Fluoride. [Link]

-

Wikipedia. 2-Fluoronitrobenzene. [Link]

- Google Patents. Method for producing fluoronitrobenzene compounds.

- Google Patents.

-

gChem Global. Halex Comparative Reaction. [Link]

-

Royal Society of Chemistry. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. [Link]

-

Potassium fluoride drying. [Link]

-

ResearchGate. Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts: A Comparative Study. | Request PDF. [Link]

-

ResearchGate. Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. [Link]

-

ACS Publications. Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. [Link]

-

Semantic Scholar. ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: Potassium fluoride. [Link]

-

ChemBK. potassium fluoride spray dried. [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

- Google Patents.

-

PubChem. This compound. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1493-27-2 [chemicalbook.com]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. scispace.com [scispace.com]

- 11. chembk.com [chembk.com]

- 12. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. Page loading... [guidechem.com]

- 17. Potassium fluoride drying [f-granulator.com]

- 18. US4973771A - Phase transfer catalysts - Google Patents [patents.google.com]

- 19. US4642399A - Method for producing fluoronitrobenzene compounds - Google Patents [patents.google.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. carlroth.com:443 [carlroth.com:443]

The Halex Process for 2-Fluoronitrobenzene Synthesis: A Technical Guide for Pharmaceutical and Agrochemical R&D

Introduction: The Strategic Imperative of Fluorinated Aromatics

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Consequently, fluorinated compounds represent a significant portion of new chemical entities entering the market.[1]

Among the vast array of fluorinated building blocks, 2-fluoronitrobenzene stands out as a critical intermediate.[2][3][4] Its dual functionality, featuring a reactive fluorine atom and an electron-withdrawing nitro group, makes it a versatile precursor for a multitude of complex pharmaceutical and agrochemical agents.[2][3] While several methods exist for the synthesis of aryl fluorides, the Halex (Halogen Exchange) process remains a dominant industrial method for its efficiency and cost-effectiveness, particularly for activated aromatic systems.[1][5] This guide provides an in-depth technical examination of the Halex process for the synthesis of 2-fluoronitrobenzene, offering field-proven insights for researchers, scientists, and process development professionals.

The Halex Process: Core Principles and Mechanism

The Halex process is a specialized form of nucleophilic aromatic substitution (SNAr) where a chloride or bromide on an electron-deficient aromatic ring is displaced by a fluoride anion.[1][6] The synthesis of 2-fluoronitrobenzene from 2-chloronitrobenzene is a quintessential example of this reaction.[7][8]

The reaction proceeds via a well-established SNAr mechanism, which is fundamentally an addition-elimination sequence. The viability of this pathway is critically dependent on the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in the ortho position, which serves to stabilize the negatively charged intermediate.

The SNAr Mechanism involves two key steps:

-

Nucleophilic Attack: The fluoride anion (F⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is essential for stabilizing this otherwise high-energy species.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, 2-fluoronitrobenzene.

Critical Parameters for a Successful Synthesis

The success of the Halex synthesis of 2-fluoronitrobenzene hinges on the careful control of several interdependent parameters. The rationale behind each choice is crucial for achieving high yield, purity, and process safety.

Potassium fluoride is the most common fluorine source for industrial Halex reactions due to its favorable balance of reactivity, low cost, and ready availability.[9] However, its effective use is governed by two critical factors:

-

Anhydrous Conditions: KF is highly hygroscopic, and the presence of water is detrimental to the reaction. Water can deactivate the phase-transfer catalyst and compete with the fluoride anion as a nucleophile, leading to the formation of phenolic byproducts.[10][11] Therefore, the use of anhydrous KF, often prepared by spray-drying or by heating under vacuum, is mandatory.[5]

-

Particle Size: The reaction is a solid-liquid heterogeneous process. The low solubility of KF in the organic solvent means the reaction rate is often limited by the dissolution of the fluoride salt.[12] Using ultra-fine or micronized KF significantly increases the surface area available for reaction, leading to shorter reaction times and higher conversions.[13][14]

Safety Note: Anhydrous potassium fluoride is toxic if swallowed, inhaled, or in contact with skin.[15] It is corrosive and can cause severe burns. Handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area.[16][17][18]

The choice of solvent is paramount. Polar aprotic solvents are essential as they can solvate the potassium cation (K⁺) while leaving the fluoride anion (F⁻) relatively "naked" and highly nucleophilic. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are commonly employed.[5] For the synthesis of 2-fluoronitrobenzene, sulfolane (tetramethylene sulfone) is frequently cited due to its high thermal stability, which is necessary for the high reaction temperatures required.[5][13][14]

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |

| Sulfolane | 285 | 43.3 | High thermal stability, ideal for high-temperature reactions.[5] |

| DMSO | 189 | 47.2 | Excellent solvating power, can give high yields.[1] |

| DMF | 153 | 36.7 | Lower boiling point, may require pressurized systems for optimal temperatures.[5] |

To overcome the low solubility of KF and accelerate the reaction, a phase-transfer catalyst (PTC) is almost always necessary.[6][9] The PTC facilitates the transfer of the fluoride anion from the solid phase into the organic phase where the reaction occurs.

Two main classes of PTCs are used:

-

Quaternary Ammonium Salts: Compounds like tetramethylammonium chloride (TMAC) or benzyltriethylammonium chloride are effective and relatively inexpensive.[10][11][13] Their lipophilic cations pair with the fluoride anion, shuttling it into the organic phase.

-

Macrocyclic Ethers (Crown Ethers): Ethers like 18-crown-6 are exceptionally effective at complexing the potassium cation, thereby liberating a highly reactive, unsolvated fluoride anion.[13][14] While highly efficient, they are generally more expensive than quaternary ammonium salts.

The Halex reaction is an endothermic process that requires significant thermal energy to overcome the activation barrier.[19]

-

Temperature: For the conversion of 2-chloronitrobenzene, temperatures in the range of 240–250 °C are typically required for a reasonable reaction rate.[13][14]

-

Time: Reaction times generally fall between 2 and 8 hours.[14] Insufficient time leads to low conversion, while excessively long reaction times can promote the formation of thermal degradation byproducts, reducing the overall yield.[14]

Experimental Protocol: A Self-Validating Workflow

This protocol is synthesized from established literature and patents, designed to be a robust starting point for laboratory-scale synthesis.[13][14]

-

2-Chloronitrobenzene (1 mol. eq.): >99% purity.

-

Anhydrous Potassium Fluoride (1.1-1.5 mol. eq.): Ultra-fine particulate (1-20 microns) or spray-dried, stored in a desiccator.

-

Sulfolane (0.3-1.0 mol. eq.): Anhydrous grade, dried over molecular sieves if necessary.

-

Phase-Transfer Catalyst:

-

Option A (Quaternary Salt): Benzyltriethylammonium chloride (0.02-0.03 mol. eq.).

-

Option B (Crown Ether): 18-crown-6 (0.002-0.004 mol. eq.).

-

-

Inert Atmosphere: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a condenser under a nitrogen or argon atmosphere.

-

Charge Reagents: To the flask, add sulfolane, anhydrous potassium fluoride, and the chosen phase-transfer catalyst.

-

Heating: Begin vigorous stirring and heat the mixture to the target temperature of 240–242 °C.

-

Substrate Addition: Once the temperature is stable, slowly add the molten 2-chloronitrobenzene to the stirred slurry over 30-60 minutes.

-

Reaction: Maintain the reaction mixture at 240–242 °C with efficient stirring for 4–8 hours.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots (after rapid cooling and quenching) and analyzing them by GC or HPLC-MS to determine the ratio of reactant to product.[13][20]

-

Cooling: After the reaction is complete, allow the mixture to cool to below 100 °C.

-

Isolation: A preferred method for separating the product from the high-boiling solvent and salts is steam distillation.[13] Add water to the reaction mixture and distill. The distillate will contain a mixture of 2-fluoronitrobenzene and any unreacted 2-chloronitrobenzene.

-

Extraction: Collect the distillate and separate the organic layer.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-fluoronitrobenzene (Boiling Point: 215 °C).[8]

Process Challenges and Safety Insights

While robust, the Halex process is not without its challenges. Awareness of potential pitfalls is key to safe and successful execution.

High temperatures and the basicity of KF can lead to side reactions.[10] Potential byproducts include ether formation from the reaction of the product with any residual phenoxide species, or thermal decomposition products.

A catastrophic explosion at a Shell plant in Stanlow, UK, in 1990 underscores the potential hazards of this chemistry.[21] The incident occurred during the batch Halex synthesis of 2,4-difluoronitrobenzene. The investigation revealed that an impurity (acetic acid) in the dimethylacetamide (DMAc) solvent likely initiated a complex series of exothermic side reactions, leading to a thermal runaway.[21] This tragic event serves as a critical reminder for all researchers:

-

Impurity Profiling: Always understand the impurity profile of your raw materials, especially when changing suppliers.

-

Thermal Hazard Assessment: Conduct thorough thermal hazard studies (e.g., using Differential Scanning Calorimetry or Reaction Calorimetry) before scaling up any high-temperature, exothermic process.

-

Robust Process Control: Ensure that cooling systems are adequate to handle any potential exotherms and that emergency procedures are in place.

Conclusion

The Halex process is a powerful and industrially vital method for the synthesis of 2-fluoronitrobenzene. Its success relies on a deep understanding of the SNAr mechanism and meticulous control over key parameters: the purity and physical form of the potassium fluoride, the selection of an appropriate anhydrous polar aprotic solvent, the use of an effective phase-transfer catalyst, and precise temperature management. By approaching this synthesis with a mindset of causality—understanding the "why" behind each experimental choice—and an unwavering commitment to process safety, researchers can effectively and safely leverage this important reaction to build the complex molecules that drive innovation in medicine and agriculture.

References

-

Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2002). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (URL: [Link])

-

Clark, J. H. (2010). Microwave-assisted Halex reactions involving KF as fluorinating agent. Journal of Fluorine Chemistry, 125, 701-704. (URL: [Link])

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. (URL: [Link])

-

Fan, A., Chuah, G. K., & Jaenicke, S. (2012). Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions. Catalysis Today. (URL: [Link])

-

Majos, V., & Kleebe, H. J. (n.d.). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Request PDF. (URL: [Link])

-

Clark, J. H., & Macquarrie, D. J. (1996). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water. Chemical Communications, (3), 297-298. (URL: [Link])

-

Mao, J., & Tius, M. A. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research, 55(7), 937–949. (URL: [Link])

-

HandWiki. (2024). Chemistry:2-Fluoronitrobenzene. (URL: [Link])

- Kunz, W. (1978). U.S. Patent No. 4,069,262.

-

ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. (URL: [Link])

-

Kunz, W. (1977). Preparation of 2-fluoronitrobenzene. Justia Patents. (URL: [Link])

- Tull, R. J. (1987). U.S. Patent No. 4,642,398.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. (URL: [Link])

-

Banks, R. E., Mothersdale, K. N., Tipping, A. E., & Tatlow, J. C. (1990). 'Halex' fluorination of chlorinated benzaldehydes and benzoyl chlorides. Journal of Fluorine Chemistry. (URL: [Link])

-